molecular formula C9H10N2O2 B578045 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1210455-01-8

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B578045
M. Wt: 178.191
InChI Key: DHVWELQEBVAAJQ-UHFFFAOYSA-N
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Description

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as AMBO, is a naturally occurring compound found in various plant species. It is a derivative of the benzoxazinone family, which is known for its diverse biological activities, including herbicidal and insecticidal effects. AMBO is a structural analog of the herbicide 2,4-D and has been studied for its potential as an herbicide and insecticide. In addition, AMBO has been investigated for its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Benzoxazinoids like 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one are synthesized through pathways involving the cyclization of certain precursors, as outlined in studies on their chemical synthesis. For instance, oxazines and benzoxazines can be synthesized from the dehydration of dihydro-oxazines, obtained from cyclization reactions of acyl-nitroso compounds with urea (Sainsbury, 1991). Microwave-assisted synthesis has also been employed to increase the efficiency and diversity of benzoxazole derivatives, highlighting the advancements in synthetic methodologies for these compounds (Özil & Menteşe, 2020).

Biological Activities and Applications

The biological activities of benzoxazinoids, including antimicrobial and plant defense properties, have been extensively studied. These compounds play a significant role in allelopathy and defense against microbiological threats in crops like maize and wheat. Research has demonstrated that the 1,4-benzoxazin-3-one backbone can serve as a potential scaffold for designing new antimicrobial agents, with some synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).

Potential as Antimicrobial Scaffolds

The antimicrobial activity of benzoxazinoids and their potential as scaffolds for antimicrobial agents have been highlighted in several studies. Synthetic derivatives of 1,4-benzoxazin-3-one have exhibited significant minimum inhibitory concentrations (MIC) values, suggesting their efficacy as antimicrobial compounds. This potential is underscored by the observation that modifications to the benzoxazinone structure can enhance their antimicrobial properties, presenting a promising avenue for the development of new antimicrobial agents (de Bruijn et al., 2018).

properties

IUPAC Name

6-amino-8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWELQEBVAAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one

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